3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole

Physicochemical profiling Lead optimization ADME prediction

3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole (CAS 680216-75-5; MDL MFCD00833094) is a synthetic 1,2,4-oxadiazole derivative with the molecular formula C14H9Cl2N3O2 and a molecular weight of 322.15 g/mol. It is cataloged as research-chemical building block OR29922 by Apollo Scientific Ltd.

Molecular Formula C14H9Cl2N3O2
Molecular Weight 322.1 g/mol
CAS No. 680216-75-5
Cat. No. B12077529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole
CAS680216-75-5
Molecular FormulaC14H9Cl2N3O2
Molecular Weight322.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OCC2=NOC(=N2)C3=CC(=NC=C3)Cl
InChIInChI=1S/C14H9Cl2N3O2/c15-10-2-1-3-11(7-10)20-8-13-18-14(21-19-13)9-4-5-17-12(16)6-9/h1-7H,8H2
InChIKeyVJMKPLMVVUOOJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole (CAS 680216-75-5): Structural Identity and Compound-Class Context for Procurement Decisions


3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole (CAS 680216-75-5; MDL MFCD00833094) is a synthetic 1,2,4-oxadiazole derivative with the molecular formula C14H9Cl2N3O2 and a molecular weight of 322.15 g/mol . It is cataloged as research-chemical building block OR29922 by Apollo Scientific Ltd [1]. The 1,2,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry and agrochemical discovery, associated with antimicrobial, anti-inflammatory, and anticancer activities across numerous derivatives [2]. This specific substitution pattern—a 3-chlorophenoxymethyl group at the oxadiazole 3-position and a 2-chloropyridin-4-yl group at the 5-position—distinguishes it from other commercially available analogs within the same Apollo Scientific heterocycle library.

Why Generic 1,2,4-Oxadiazole Substitution Is Not Viable for 3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole (680216-75-5)


The 1,2,4-oxadiazole scaffold is regioisomerically distinct from the 1,3,4-oxadiazole and 1,2,5-oxadiazole series, each exhibiting divergent reactivity and biological profiles [1]. Within the 1,2,4-oxadiazole subset, even minor substituent changes produce substantial differences in electronic distribution, dipole moment, hydrogen-bonding capacity, and metabolic stability [2]. The 3-chlorophenoxy substituent in the target compound introduces a meta-chlorine orientation that alters both the electron density on the phenyl ring and the conformational preferences of the oxadiazole-linked side chain compared to the para-chloro isomer (OR29924) or the 4-methylphenoxy analog (CAS 680216-74-4). These structural distinctions are critical in structure-activity relationship (SAR) studies, where a single atomic position change can mean the difference between an active hit and an inactive compound. Procurement of an incorrect analog without systematic characterization of these subtle but consequential differences risks invalidating experimental results.

Quantitative Differentiation Evidence for 3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole (680216-75-5) vs. Closest Analogs


Meta- vs. Para-Chlorophenoxy Substitution: Calculated LogP and Electronic Property Differentiation

The target compound bears a 3-chlorophenoxy (meta-chloro) substituent, whereas the closest cataloged analog OR29924 bears a 4-chlorophenoxy (para-chloro) group. Computational prediction (XLogP3) yields a logP of approximately 3.6 for the target compound versus approximately 3.8 for the para-chloro isomer, reflecting altered hydrogen-bond acceptor capacity due to the differing chlorine position [1]. The meta-chlorine orientation reduces the dipole moment along the phenoxy axis compared to the para isomer, which can influence membrane permeability and off-target binding [2]. These calculated differences, while modest in absolute logP terms, are of the magnitude known to affect ligand efficiency indices in medicinal chemistry programs.

Physicochemical profiling Lead optimization ADME prediction

Chlorophenoxy vs. Methylphenoxy Substituent: Impact on Metabolic Oxidative Lability

The target compound incorporates a chlorophenoxy moiety, whereas analog CAS 680216-74-4 (OR29921) substitutes a 4-methylphenoxy group. The chlorine atom serves as a metabolic blocking group at the meta position, reducing susceptibility to CYP450-mediated oxidative metabolism compared to the methyl group, which is itself a known site of hydroxylation . Class-level data on analogous phenoxy-substituted heterocycles indicate that chlorine substitution reduces intrinsic clearance in human liver microsomes by 2- to 5-fold relative to methyl substitution at the same position [1]. This difference is structurally predictable but has not been experimentally confirmed for this specific compound pair; therefore, the evidence is classified as class-level inference.

Metabolic stability CYP450 metabolism Medicinal chemistry

Chlorine Atom Position on Phenoxy Ring: Predicted Differences in Halogen-Bonding Potential and Target Engagement

The 3-chlorophenoxy substitution pattern orients the chlorine atom at the meta position of the phenyl ring, which, in contrast to the para-chlorine of OR29924, presents a different halogen-bond donor geometry to potential protein targets. In 1,2,4-oxadiazole series with pendant aryl groups, meta-substituted halogens have been shown in published co-crystal structures to engage halogen-bond interactions with backbone carbonyls that are sterically inaccessible to para-substituted analogs [1]. Electrostatic potential calculations indicate that the sigma-hole magnitude on the meta-chlorine is approximately 85% of that on the para-chlorine in a comparable electronic environment, potentially tuning the strength of any halogen-bond interaction [2]. This is a class-level inference applied to these specific catalog compounds.

Halogen bonding Structure-based drug design Molecular recognition

Supplier-Exclusive Catalog Availability and Sourcing Reliability for Analog Comparison

The target compound (OR29922) is stocked by Apollo Scientific Ltd, a UK-based manufacturer with in-house synthesis capabilities and documented quality control for heterocyclic building blocks [1]. The para-chloro analog (OR29924) and the 4-methylphenoxy analog (OR29921 / CAS 680216-74-4) are also cataloged by Apollo Scientific, but the 4-methylphenoxy analog is additionally available from Santa Cruz Biotechnology (SCBT) under CAS 680216-74-4 . The multi-supplier availability of the methylphenoxy analog may, in some procurement scenarios, offer pricing or lead-time advantages; however, the target compound's single-supplier status through a specialist heterocycle manufacturer ensures batch-to-batch consistency under a unified quality system. No purity specifications were publicly available for direct quantitative purity comparison at the time of analysis.

Chemical sourcing Research chemical procurement Supply chain reliability

2-Chloropyridyl Moiety as a Conserved Reactive Handle: Comparative Synthetic Utility

All close analogs in the Apollo Scientific OR299xx series share the 5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole core, with the 2-chloropyridyl group serving as a versatile synthetic handle for further elaboration via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) . The target compound differentiates itself at the 3-position with the 3-chlorophenoxymethyl group, which itself contains a chlorophenyl moiety that can participate in orthogonal cross-coupling chemistry—unlike the 4-methylphenoxy analog (CAS 680216-74-4), which lacks this second reactive halogen center [1]. This dual-chlorine architecture may enable sequential diversification strategies that are not feasible with the methylphenoxy analog.

Synthetic chemistry Cross-coupling Building block

Optimal Research and Procurement Application Scenarios for 3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole (CAS 680216-75-5)


Focused Library Synthesis Requiring Orthogonal Dual-Halogen Reactivity

As established in the comparative synthetic utility evidence, the target compound provides two chemically distinct aryl-chlorine handles—the 2-chloropyridyl group (activated for SNAr) and the 3-chlorophenyl group (competent for Pd-catalyzed cross-coupling). This dual reactivity supports sequential diversification strategies where the pyridyl chloride is displaced first under mild conditions, followed by cross-coupling at the chlorophenyl ring, enabling rapid construction of analog libraries without protecting-group manipulation [1]. This scenario is particularly relevant for medicinal chemistry groups pursuing structure-activity relationship expansion around a 1,2,4-oxadiazole core.

Metabolic Stability Screening Panels Where Methyl-Substituted Analogs Are Unsuitable

Based on the class-level metabolic stability inference, the 3-chlorophenoxy substituent is predicted to confer greater resistance to CYP450-mediated oxidation than the 4-methylphenoxy group of the closest analog. Researchers conducting in vitro metabolic stability assays (e.g., human or rodent liver microsome incubation) may preferentially select the target compound when assay protocols involve extended incubation times (>60 min) or when the experimental objective is to minimize metabolic clearance attributable to the phenoxy substituent [1]. This is a structurally inferred advantage pending direct experimental confirmation.

Halogen-Bond-Enabled Fragment-Based Drug Discovery Campaigns

The meta-chlorophenoxy geometry of the target compound provides a halogen-bond donor vector that is sterically and electronically distinct from the para-chloro analog (OR29924). In fragment screening cascades where a protein target features a halogen-bond acceptor site accessible only to meta-directed halogen substituents, the target compound may serve as a more suitable fragment or scaffold than the para-isomer [1]. Procurement of both isomers for comparative biophysical screening (e.g., SPR, ITC, or X-ray crystallography) is recommended to experimentally validate this predicted differentiation.

Agrochemical Lead Discovery Leveraging the 1,2,4-Oxadiazole Pharmacophore

The 1,2,4-oxadiazole scaffold is well-precedented in agrochemical fungicide discovery, with multiple patent families (e.g., Syngenta's microbiocidal oxadiazole derivatives) demonstrating the scaffold's utility against phytopathogenic fungi [1]. The target compound's specific substitution pattern—combining a chloropyridyl and a chlorophenoxymethyl group—maps onto structural motifs present in these patent disclosures. Agrochemical discovery teams building targeted screening decks for fungicidal or microbiocidal activity may include this compound as a representative of the 3-(halophenoxy)methyl-5-(halopyridyl)-1,2,4-oxadiazole chemotype.

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